molecular formula C13H16N2O5 B121654 5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid CAS No. 19522-39-5

5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid

Cat. No.: B121654
CAS No.: 19522-39-5
M. Wt: 280.28 g/mol
InChI Key: NHFBOIIKTDKSRE-SNVBAGLBSA-N
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Description

5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyloxycarbonyl group, and a pentanoic acid backbone. Its molecular formula is C13H16N2O5.

Mechanism of Action

Target of Action

The primary target of 5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid is the 5′-adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the body’s response to stress .

Mode of Action

The compound acts as an analog of adenosine monophosphate (AMP) and is capable of stimulating AMP-dependent protein kinase (AMPK) activity . By activating AMPK, it can inhibit the synthesis of Transforming Growth Factor Beta 1 (TGF-β1), a protein that promotes the transdifferentiation of keratocytes into myofibroblasts .

Biochemical Pathways

The activation of AMPK by this compound affects several biochemical pathways. It is an intermediate in the generation of inosine monophosphate . It also inhibits TGF-β1-induced fibrosis in various cell types . This leads to a decrease in the synthesis of α-smooth muscle actin (α-SMA) and fibronectin, proteins that are upregulated during myofibroblast differentiation .

Pharmacokinetics

Its action is dependent on ampk, suggesting that it may need to be metabolized to an active form to exert its effects .

Result of Action

The activation of AMPK by this compound results in the suppression of TGF-β1 and extracellular matrix (ECM) protein expression . This leads to a decrease in myofibroblast differentiation and ECM synthesis, which are key processes in fibrosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of corneal alkali injury, the compound’s antifibrotic effect was observed when it was applied multiple times daily for a period of 21 days . This suggests that the frequency and duration of treatment can impact the compound’s efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the oxopentanoic acid moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino and benzyloxycarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-imidazolecarboxamide: This compound shares a similar amino group and imidazole ring structure.

    5-Amino-4-cyanoimidazole: Another related compound with a cyano group instead of the benzyloxycarbonyl group.

    5-Amino-4-hydroxyiminopyrazole: A compound with a similar amino group and pyrazole ring structure.

Uniqueness

5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl group provides additional stability and protection to the amino group, making it a valuable intermediate in synthetic chemistry.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFBOIIKTDKSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19522-39-5, 6398-06-7
Record name NSC92153
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC88733
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid
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5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid
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5-Amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid
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